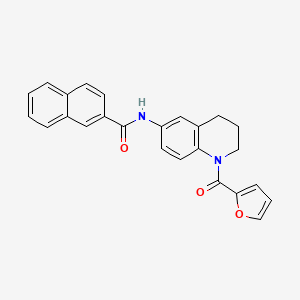

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide

Description

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide is a complex organic compound featuring multiple functional groups including furan, tetrahydroquinoline, and naphthamide. These functional groups suggest potential chemical versatility and application in various fields such as medicinal chemistry, material science, and biochemistry.

Properties

IUPAC Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O3/c28-24(20-10-9-17-5-1-2-6-18(17)15-20)26-21-11-12-22-19(16-21)7-3-13-27(22)25(29)23-8-4-14-30-23/h1-2,4-6,8-12,14-16H,3,7,13H2,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXYPKITLILJHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)N(C1)C(=O)C5=CC=CO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide typically involves multi-step organic reactions, starting from readily available precursors. Key steps might include:

Formation of Tetrahydroquinoline Core: This can be achieved via Pictet-Spengler reaction where an aniline derivative reacts with an aldehyde to form a tetrahydroquinoline.

Acylation with Furan-2-carbonyl Chloride: Introduction of the furan-2-carbonyl group onto the tetrahydroquinoline via acylation.

Formation of Naphthamide Moiety: This could involve a coupling reaction where the intermediate product is reacted with 2-naphthamide under specific conditions.

Industrial Production Methods

Industrial-scale synthesis would require optimization for higher yield and purity. This might involve continuous flow chemistry techniques to ensure consistent reaction conditions and efficient handling of potentially reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation at the furan ring or tetrahydroquinoline, leading to various oxidative products.

Reduction: Hydrogenation could reduce the furan ring to a dihydrofuran or further to a tetrahydrofuran.

Substitution: Halogenation or nitration could be performed on the aromatic naphthalene ring, leading to derivatives with potentially enhanced properties.

Common Reagents and Conditions

Oxidation: Use of reagents like KMnO4, CrO3, or PCC.

Reduction: Catalytic hydrogenation using Pd/C or LiAlH4.

Substitution: Employing halogenating agents like NBS or nitrating mixture (HNO3/H2SO4).

Major Products

These reactions would yield various derivatives:

Oxidative products might include quinones or other oxygenated aromatics.

Reduction would lead to more saturated cyclic structures.

Substitution products could result in halogenated or nitrated naphthamide derivatives.

Scientific Research Applications

Chemistry

This compound could serve as a building block for the synthesis of more complex molecules, providing a platform for studying reaction mechanisms and developing new synthetic methodologies.

Biology

Medicine

Derivatives might exhibit pharmacological activity, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

Industry

The compound’s structural motifs may find use in materials science, such as in the development of organic semiconductors or as a precursor to functional materials with specific electronic properties.

Mechanism of Action

Molecular Targets and Pathways

The compound’s biological activity would depend on its interaction with specific molecular targets. For instance, the tetrahydroquinoline moiety might interact with protein kinases, while the naphthamide part could bind to DNA or RNA, influencing transcription and translation pathways.

Comparison with Similar Compounds

Similar Compounds

1,2,3,4-Tetrahydroquinoline: Shares the tetrahydroquinoline core but lacks the additional functional groups.

Furan-2-carboxylic acid derivatives: Contain the furan moiety but differ significantly in the rest of the structure.

2-Naphthamide derivatives: Share the naphthamide group but may have different substitutions affecting their properties.

Highlighting Uniqueness

The combination of furan, tetrahydroquinoline, and naphthamide in a single molecule makes N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide unique, providing a versatile platform for diverse applications and chemical transformations. The interplay between these groups may lead to novel properties and reactivities not seen in simpler analogs.

Biological Activity

N-(1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that combines a furan-2-carbonyl group with a tetrahydroquinoline moiety and a naphthamide structure. Such configurations are often associated with diverse pharmacological effects, making this compound a subject of interest in medicinal chemistry.

Chemical Structure

The molecular formula for this compound is C17H18N2O3. The presence of functional groups such as the furan ring and the naphthamide structure is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The furan and naphthamide functionalities are known to engage with enzyme active sites, potentially inhibiting enzymatic activity. This inhibition can disrupt critical biological pathways, leading to various therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may act as an inhibitor of specific kinases involved in cancer progression. For instance, it has shown potential in inhibiting Spleen Tyrosine Kinase (SYK), which is implicated in various malignancies.

- Antimicrobial Properties : The structural characteristics of the compound suggest potential antimicrobial effects. Compounds with similar structures have demonstrated efficacy against various bacterial strains.

- Anti-inflammatory Effects : Some derivatives of tetrahydroquinoline compounds have been reported to exhibit anti-inflammatory properties, indicating that this compound may also contribute to reducing inflammation.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out among structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-Fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydroquinolin-6-yl] | Similar furan and tetrahydroquinoline structure | Antimicrobial | Lacks naphthamide component |

| 5-Nitrobenzenesulfonamide | Contains sulfonamide group | Antibacterial | Simple structure |

| N-(furan-2-carbonyl)-aniline | Simple aniline derivative with carbonyl | Anticancer | No tetrahydroquinoline structure |

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

- Inhibition Studies : One study demonstrated that derivatives with similar structures inhibited SYK activity in vitro, suggesting a pathway for therapeutic intervention in cancers where SYK is overactive.

- Antimicrobial Testing : Another research effort explored the antimicrobial potential of related compounds against Gram-positive and Gram-negative bacteria. Results indicated significant activity against certain strains.

Q & A

Basic: What synthetic strategies are recommended for preparing N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide?

Answer:

The synthesis of tetrahydroquinoline derivatives typically involves:

Core scaffold construction : Cyclization of substituted anilines with ketones or aldehydes to form the tetrahydroquinoline ring .

Functionalization at position 1 : Acylation (e.g., using furan-2-carbonyl chloride) under basic conditions (e.g., DIPEA in DCM) .

Amide coupling at position 6 : Reaction of 6-amino-tetrahydroquinoline intermediates with 2-naphthoyl chloride or activated esters (e.g., HATU/DMAP-mediated coupling) .

Key considerations :

- Purification via column chromatography (e.g., 10% MeOH/CH₂Cl₂) .

- Characterization by ¹H NMR (e.g., aromatic protons at δ 6.4–8.2 ppm) and ESI-MS (expected [M+H]⁺ ~470–500) .

Advanced: How can solubility challenges of this compound in aqueous media be addressed for in vitro assays?

Answer:

Tetrahydroquinoline derivatives often exhibit poor aqueous solubility. Strategies include:

Salt formation : Convert the free base to a hydrochloride salt using HCl in methanol/Et₂O, yielding a hygroscopic solid with improved solubility .

Co-solvent systems : Use DMSO (≤5% v/v) or cyclodextrin-based solubilization .

Structural modification : Introduce polar groups (e.g., hydroxyl, amine) on the naphthamide moiety without compromising target binding .

Basic: What analytical methods are critical for confirming the structure and purity of this compound?

Answer:

¹H NMR :

- Confirm tetrahydroquinoline core via resonances at δ 1.5–3.5 ppm (methylene/methine protons).

- Furan-2-carbonyl protons appear as a triplet near δ 7.5 ppm .

ESI-MS : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

HPLC : Use C18 columns (e.g., 95:5 MeOH/H₂O) to confirm ≥95% purity .

Advanced: How can selective inhibition of neuronal nitric oxide synthase (nNOS) be evaluated for this compound?

Answer:

Enzyme assays :

- Use recombinant human nNOS, eNOS, and iNOS expressed in Baculovirus/Sf9 systems .

- Measure IC₅₀ via radioactive arginine-to-citrulline conversion assays (e.g., ³H-arginine substrate) .

Selectivity ratio : Calculate nNOS/iNOS and nNOS/eNOS IC₅₀ ratios. Target >100-fold selectivity for nNOS .

Computational docking : Validate binding to nNOS heme domain using AutoDock or Schrödinger .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Answer:

Advanced: How can contradictory biological data (e.g., varying IC₅₀ values across assays) be resolved?

Answer:

Assay standardization :

- Ensure consistent enzyme sources (e.g., recombinant vs. tissue-derived nNOS) .

- Control cofactors (e.g., Ca²⁺, calmodulin) .

Solvent effects : Normalize DMSO concentrations (≤0.1% v/v) to avoid artifactual inhibition.

Orthogonal assays : Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Basic: What in vitro models are suitable for preliminary toxicity screening?

Answer:

HepG2 cells : Assess hepatic toxicity via MTT assay (48–72 hr exposure) .

hERG inhibition : Use patch-clamp assays to evaluate cardiac risk .

CYP450 inhibition : Screen against CYP3A4/2D6 to predict drug-drug interactions .

Advanced: How can metabolic stability be optimized for in vivo studies?

Answer:

Metabolite identification : Use LC-MS/MS to detect hydroxylation (CYP-mediated) or glucuronidation .

Structural tweaks :

- Replace labile groups (e.g., methyl → trifluoromethyl on furan) .

- Introduce steric hindrance near metabolically vulnerable sites .

Basic: What are the critical pharmacophoric elements for nNOS inhibition?

Answer:

Hydrophobic anchor : Naphthamide moiety occupies the hydrophobic pocket .

H-bond donor : Tetrahydroquinoline NH interacts with heme propionate .

Spatial orientation : Furan-2-carbonyl enhances rigidity for optimal binding .

Advanced: How can crystallography or cryo-EM be applied to study target engagement?

Answer:

Protein cocrystallization :

- Purify nNOS heme domain and soak with 1 mM compound .

- Resolve structure at ≤2.5 Å resolution (e.g., PDB deposition).

Cryo-EM : Suitable for full-length nNOS complexes in lipid environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.